20-Hyp-diol

描述

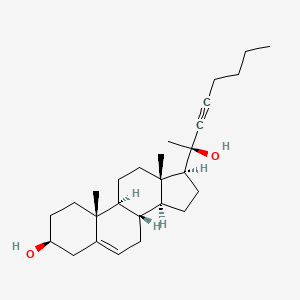

Structure

2D Structure

3D Structure

属性

CAS 编号 |

86532-88-9 |

|---|---|

分子式 |

C27H42O2 |

分子量 |

398.6 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxyoct-3-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H42O2/c1-5-6-7-8-15-27(4,29)24-12-11-22-21-10-9-19-18-20(28)13-16-25(19,2)23(21)14-17-26(22,24)3/h9,20-24,28-29H,5-7,10-14,16-18H2,1-4H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI 键 |

QJRTUVMLFBAMGN-APGJSSKUSA-N |

SMILES |

CCCCC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

手性 SMILES |

CCCCC#C[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

规范 SMILES |

CCCCC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

同义词 |

20-(1-hexynyl)-5-pregnen-3,20-diol 20-HYP-diol |

产品来源 |

United States |

Historical Perspective and Contemporary Research Significance of 20 Hyp Diol

Discovery and Initial Academic Observations

The scientific journey of 20-hydroxycholesterol (B14518) is intrinsically linked to the broader history of steroid and oxysterol research. Initially, oxysterols were largely regarded as simple byproducts of cholesterol metabolism or autoxidation. nih.gov However, accumulating evidence has unveiled their status as crucial bioactive molecules.

The foundational work for identifying specific sterols began with painstaking chemical analysis. Early methods involved the isolation of sterols from complex biological mixtures, with chemists relying on techniques like crystallization and the analysis of the crystal forms and melting points to differentiate compounds. The existence of 20-hydroxycholesterol as an intermediate in the conversion of cholesterol to pregnenolone (B344588), a critical step in steroid hormone synthesis, was a key early observation. Research from the 1960s already involved detailed studies into its specific isomers, such as the C-20 epimers, indicating that its fundamental role in steroidogenesis was under investigation during that era. ebi.ac.uk These initial empirical studies laid the groundwork for understanding its position within the greater map of steroid metabolism.

The methodologies for studying sterols have evolved dramatically, enabling deeper insights into the function of molecules like 20-hydroxycholesterol. The initial reliance on classical wet chemistry techniques gave way to more sophisticated separation and analytical methods.

A significant leap forward was the advent of chromatography. Thin-layer chromatography (TLC) became an important, low-cost tool for the rapid analysis and separation of steroids from complex mixtures, with detection limits in the nanogram range. chromatographyonline.combioline.org.br The development of gas chromatography (GC) and its subsequent coupling with mass spectrometry (GC-MS) provided unprecedented capability for steroid profiling. nih.govresearchgate.net These hyphenated techniques allowed for the precise separation and identification of numerous steroid metabolites, including 20-hydroxycholesterol, from biological samples like urine and plasma. nih.govresearchgate.netnih.gov

In the modern era, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant platform, offering high sensitivity and specificity for the quantitative analysis of sterols. nih.govnih.govnih.gov This technological progression has been crucial for moving from simple detection to understanding the dynamic changes in steroid profiles in health and disease. nih.gov More recently, the development of chemoproteomics probes, which are structurally precise, modified versions of 20-hydroxycholesterol, has allowed researchers to identify its direct protein binding partners within living cells, opening a new window into its molecular interactions. thieme-connect.comresearchgate.netnih.gov

Early Isolation and Empirical Studies

Current Academic Landscape and Research Trajectories

Contemporary research has firmly established 20-hydroxycholesterol not just as a metabolic intermediate but as a pleiotropic signaling molecule. Its study now encompasses a wide range of biological processes and disease states.

The modern understanding of 20-hydroxycholesterol is built upon several key conceptual frameworks:

Oxysterol Biology: It is recognized as a key member of the oxysterol class—oxidized derivatives of cholesterol that act as signaling molecules. wikipedia.orgontosight.aiwikipedia.org These molecules are now known to be ligands for various receptors and are implicated in the regulation of lipid metabolism, inflammation, and cell survival. ontosight.aiannualreviews.org

Hedgehog Signaling Pathway Activation: A primary conceptual breakthrough was the discovery that 20(S)-hydroxycholesterol is a potent endogenous activator of the Hedgehog (Hh) signaling pathway. mdpi.comtocris.com It functions as an allosteric agonist of the Smoothened (Smo) receptor, a core component of the Hh pathway, binding to a site distinct from other known synthetic modulators. medchemexpress.comrndsystems.comabcam.com This pathway is fundamental during embryonic development and its dysregulation is linked to cancer. wikipedia.orgmedchemexpress.com

Nuclear Receptor Ligand: The compound is also known to be a ligand for Liver X Receptors (LXRs), which are critical nuclear receptors that govern the expression of genes involved in cholesterol homeostasis and lipid metabolism. tocris.comabcam.comfocusbiomolecules.com

The diverse functions of 20-hydroxycholesterol have positioned its research at the intersection of numerous scientific fields:

Biochemistry and Endocrinology: Its foundational role as the first enzymatic product in the conversion of cholesterol to all steroid hormones remains a central topic of study. ontosight.ai Researchers in these fields investigate the enzymes involved, such as cytochrome P450s, and the regulation of steroidogenic pathways. ontosight.aiki.se

Bone Metabolism and Regenerative Medicine: 20-hydroxycholesterol is a potent pro-osteogenic molecule, meaning it promotes the differentiation of mesenchymal stem cells into bone-forming osteoblasts. mdpi.comnih.govmdpi.com This has generated significant interest in its potential use in therapies for osteoporosis and for promoting bone regeneration. mdpi.comnih.govresearchgate.net This function is mediated through its activation of both the Hedgehog and Notch signaling pathways. mdpi.comcaymanchem.com

Oncology: Because the Hedgehog signaling pathway is often aberrantly reactivated in various cancers, the role of its endogenous activator, 20-hydroxycholesterol, is an area of intense investigation in cancer biology. nih.govwikipedia.orgontosight.ai

Neuroscience: Altered levels of oxysterols are associated with neurodegenerative disorders like Alzheimer's disease. ontosight.aiportlandpress.com Furthermore, emerging research is exploring the potential of 20-hydroxycholesterol as a mediator of remyelination, the process of repairing the myelin sheath on neurons, which is critical in diseases like multiple sclerosis. duke.edu

The frontiers of 20-hydroxycholesterol research are rapidly expanding, driven by new discoveries that are shifting the scientific paradigm.

A landmark recent development was the identification of 20(S)-hydroxycholesterol as the long-sought endogenous ligand for the sigma-2 receptor (σ₂R), a protein now identified as TMEM97. thieme-connect.comresearchgate.netwikipedia.orgnih.gov For decades, the σ₂R was considered an "orphan receptor" because its natural binding partner was unknown. wikipedia.orgwikipedia.org This discovery has profound implications, linking 20-hydroxycholesterol directly to cellular processes regulated by σ₂R/TMEM97, including cholesterol trafficking, calcium signaling, and the pathophysiology of cancer and neuropathic pain. nih.govnih.gov

Another emerging paradigm involves the use of novel chemical biology tools to understand its subcellular life. By using a "clickable" alkynyl analog of 20-hydroxycholesterol, researchers have been able to visualize its movement and localization within cells for the first time. ebi.ac.uknih.gov This work has revealed an unexpected active transport pathway that results in the compound's accumulation in the Golgi apparatus, challenging previous models that proposed simpler, non-vesicular transport for oxysterols and suggesting more complex regulatory mechanisms for its signaling functions. nih.gov

Data Tables

Table 1: Chemical Properties of 20(S)-Hydroxycholesterol

| Property | Value | Source(s) |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | wikipedia.org |

| Synonyms | 20α-Hydroxycholesterol, 5-Cholestene-3β,20α-diol, 20(S)-OHC | wikipedia.orgmedchemexpress.com |

| CAS Number | 516-72-3 | wikipedia.orgtocris.comcaymanchem.com |

| Molecular Formula | C₂₇H₄₆O₂ | wikipedia.orgtocris.comcaymanchem.com |

| Molar Mass | 402.65 g/mol | wikipedia.orgtocris.com |

Table 2: Key Biological Roles and Signaling Pathways of 20(S)-Hydroxycholesterol

| Biological Role | Key Signaling Pathway(s) Involved | Primary Research Area(s) | Source(s) |

| Steroid Hormone Synthesis | Steroidogenesis Pathway | Endocrinology, Biochemistry | ontosight.ai |

| Bone Formation | Hedgehog (Hh), Notch, Liver X Receptor (LXR) | Bone Metabolism, Regenerative Medicine | mdpi.comfocusbiomolecules.comnih.govcaymanchem.com |

| Cellular Signaling | Hedgehog (Hh) Pathway (via Smoothened) | Developmental Biology, Oncology | tocris.commedchemexpress.com |

| Cholesterol Homeostasis | Liver X Receptor (LXR) | Metabolism, Biochemistry | tocris.comfocusbiomolecules.com |

| Neuromodulation/Neuroprotection | Sigma-2 Receptor (TMEM97) | Neuroscience, Pharmacology | wikipedia.orgnih.govwikipedia.org |

Compound Names Mentioned in this Article

20-hydroxycholesterol (20(S)-hydroxycholesterol, 20α-Hydroxycholesterol, 5-Cholestene-3β,20α-diol)

22(S)-hydroxycholesterol

27-hydroxycholesterol (B1664032)

Cholesterol

Pregnenolone

Simvastatin

Biosynthetic and Metabolic Pathways of 20 Hyp Diol

Precursor Identification and Biogenetic Origin

The principal biogenetic precursor for 20-hydroxylated pregnane (B1235032) diols is progesterone (B1679170), a C21 steroid hormone essential for the menstrual cycle and the maintenance of pregnancy. bioline.org.br Progesterone itself is synthesized from cholesterol via pregnenolone (B344588). The metabolic fate of progesterone is largely dictated by the enzymatic environment of the tissue in which it is located. The conversion of progesterone into various pregnanediols is a key catabolic process that deactivates the hormone. wikipedia.orgnih.gov

Enzymatic Transformations of Precursor Molecules

Two major pathways initiate the process: rupahealth.comrupahealth.com

An alternative, less common route involves the initial reduction of progesterone at the C20 position by 20α-HSD to form 20α-hydroxyprogesterone, which is then further metabolized by 5β-reductase and 3α-HSD to yield pregnanediol. nih.govresearchgate.net

Non-Enzymatic Conversion Pathways

The conversion of progesterone and its intermediates into pregnane diols is a highly specific and enzyme-dependent process. There is no significant evidence to suggest that non-enzymatic pathways contribute to the formation of 20-hydroxylated pregnane diols under physiological conditions. The stability of progesterone in control media without enzymatic activity confirms that its degradation is due to enzymatic processes. mdpi.com The stereospecific nature of the resulting diols is a hallmark of enzymatic catalysis, which would not be achievable through random, non-enzymatic chemical reactions.

Key Enzymology Involved in 20-Hyp-diol Metabolism

The metabolism of progesterone into 20-hydroxylated pregnane diols is orchestrated by several key enzymes, primarily from the oxidoreductase family. These enzymes exhibit specificities for both their steroid substrates and the cofactors they employ, such as NADPH and NADH. nih.govbioscientifica.com

Oxidoreductases and Their Substrate Specificity

Oxidoreductases, particularly reductases and dehydrogenases, are the central players in this metabolic pathway. The primary families involved are the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs). nih.gov

Hydroxysteroid Dehydrogenases (e.g., 20α-HSD homologues) in this compound Biotransformation

In humans, 20α-HSD is expressed in various tissues, including the liver, adrenal glands, brain, and adipose tissue. bioscientifica.comoup.com It belongs to the aldo-keto reductase superfamily and shows high sequence homology with other AKR1C enzymes, such as 3α-HSD (AKR1C2) and 17β-HSD (AKR1C3). oup.comnih.gov Despite the structural similarity, these enzymes have distinct substrate specificities. oup.com Human 20α-HSD preferentially catalyzes the reduction of progesterone to 20α-hydroxyprogesterone and uses both NADPH and NADH as cofactors, with a clear preference for NADPH. bioscientifica.com The reverse oxidative reaction is typically negligible. bioscientifica.com

The activity of 20α-HSD is crucial for regulating progesterone levels. For instance, at the end of pregnancy in some rodent species, a sharp increase in 20α-HSD activity in the corpus luteum leads to a rapid drop in progesterone, which is a necessary trigger for parturition. nih.govwikipedia.organimbiosci.org

Other Relevant Enzymes and Their Catalytic Mechanisms

Besides 20α-HSD, other enzymes are indispensable for the formation of pregnanediols:

Data Tables

Table 1: Key Enzymes in Pregnanediol Biosynthesis

Table 2: Major Metabolites in the Progesterone to Pregnanediol Pathway

Compound Names Mentioned

Cofactor Requirements and Regeneration Systems

The enzymatic reactions central to the biosynthesis and metabolism of this compound are critically dependent on the presence of specific cofactors. The primary enzymes involved, cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs), have well-defined cofactor requirements.

Cytochrome P450 enzymes, which are essential for the hydroxylation steps in the formation of this compound, require a specific electron transfer chain. oup.com In mitochondria, this involves ferredoxin reductase and ferredoxin, which shuttle electrons from NADPH to the P450 enzyme. oup.com In the endoplasmic reticulum, the redox partner is cytochrome P450 oxidoreductase (POR), which also utilizes NADPH. oup.com

Hydroxysteroid dehydrogenases (HSDs), which are involved in the interconversion of hydroxyl and keto groups on the steroid nucleus, utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as cofactors for oxidation and their reduced forms (NADH and NADPH) for reduction reactions. glowm.com

The continuous supply of these cofactors is maintained by cellular metabolic pathways. The pentose (B10789219) phosphate pathway is a major source for the regeneration of NADPH, ensuring that the reductive power necessary for P450-mediated hydroxylations is available. Cellular respiration and glycolysis are responsible for maintaining the pool of NAD+ and NADH required by HSDs.

Table 1: Cofactor Requirements for Key Enzymes in this compound Metabolism

| Enzyme Class | Typical Cofactor(s) | Cellular Regeneration System(s) |

| Cytochrome P450 (Mitochondrial) | NADPH, Ferredoxin, Ferredoxin Reductase | Pentose Phosphate Pathway, Electron Transport Chain |

| Cytochrome P450 (ER) | NADPH, Cytochrome P450 Oxidoreductase | Pentose Phosphate Pathway |

| Hydroxysteroid Dehydrogenases | NAD(H), NADP(H) | Glycolysis, Citric Acid Cycle, Pentose Phosphate Pathway |

Molecular Regulation of Enzymatic Activity

The enzymatic activity driving the synthesis and metabolism of this compound is tightly regulated at multiple levels to ensure precise control over its production and clearance. This regulation occurs through transcriptional control of the enzyme-encoding genes and post-translational modifications of the enzymes themselves.

The expression of genes encoding steroidogenic enzymes is a key regulatory point. tandfonline.com The transcription of these genes is often controlled by nuclear receptors, which are transcription factors that are activated by signaling molecules. For instance, the expression of steroidogenic acute regulatory protein (StAR), which facilitates the transport of the precursor cholesterol into the mitochondria, is a rate-limiting step and is subject to transcriptional regulation. bioscientifica.com

Hormonal signaling pathways, such as those initiated by pituitary hormones, can lead to the activation of transcription factors that bind to specific response elements on the promoters of genes for enzymes like cytochrome P450s and hydroxysteroid dehydrogenases. bioscientifica.comoup.com This allows for tissue-specific and temporally controlled expression of the necessary enzymatic machinery.

Post-translational modifications provide a more rapid mechanism for regulating enzyme activity. Phosphorylation is a common modification that can alter the catalytic efficiency of steroidogenic enzymes. For example, the phosphorylation of certain cytochrome P450 enzymes can modulate their activity and substrate specificity. nih.gov

Furthermore, the interaction with other proteins can allosterically regulate enzyme function. For instance, cytochrome b5 can enhance the activity of certain P450 enzymes involved in steroid metabolism. nih.gov These modifications allow for fine-tuning of the metabolic pathways in response to immediate cellular needs.

Transcriptional Control Mechanisms

Subcellular Localization of Metabolic Events

The biosynthesis and metabolism of this compound are compartmentalized within specific subcellular locations, a hallmark of steroid metabolism that ensures efficiency and prevents unwanted side reactions.

Compartmentalization of Biosynthetic Enzymes

The enzymes responsible for steroid biosynthesis are strategically located within the mitochondria and the endoplasmic reticulum (ER). oup.comnih.gov The initial steps of steroidogenesis, including the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (P450scc), occur in the inner mitochondrial membrane. oup.com

Subsequent enzymatic modifications, including many hydroxylation and oxidation-reduction reactions, are carried out by enzymes residing in the smooth endoplasmic reticulum. oup.com This compartmentalization necessitates the transport of steroid intermediates between the mitochondria and the ER.

Table 2: Subcellular Localization of Enzyme Classes in Steroid Metabolism

| Enzyme Class | Primary Subcellular Location |

| Cholesterol Side-Chain Cleavage (P450scc) | Inner Mitochondrial Membrane |

| Other Cytochrome P450s | Endoplasmic Reticulum, Mitochondria |

| Hydroxysteroid Dehydrogenases | Endoplasmic Reticulum, Cytosol |

Intracellular Transport Mechanisms of this compound and Metabolites

Being lipid-soluble, steroid hormones like this compound and its metabolites can diffuse across cellular membranes. lumenlearning.comlibretexts.org Their movement between the mitochondria, endoplasmic reticulum, and the nucleus is a critical aspect of their function and metabolism. While passive diffusion is a major component of this transport, there is also evidence for the involvement of specific transport proteins that facilitate the movement of steroids within the aqueous environment of the cytoplasm and into specific organelles. lumenlearning.comlibretexts.org

The transport of the initial substrate, cholesterol, into the mitochondria is a highly regulated and often rate-limiting step, mediated by proteins such as the steroidogenic acute regulatory protein (StAR). oup.comnih.gov Once synthesized, this compound can move out of the cell to act on distant target tissues or be transported to other subcellular compartments for further metabolism. The movement of steroid hormones and their metabolites can also be influenced by binding to intracellular receptors, which can shuttle them to the nucleus to regulate gene expression. lumenlearning.comlibretexts.orgnih.gov

Metabolic Fate and Conjugation Pathways in Model Organisms (Non-Human)

The journey of this compound through a biological system is dictated by a suite of enzymes primarily located in the liver, but also present in other tissues like the kidney and intestine. nih.gov These enzymes recognize the diol structure and modify it to be more hydrophilic.

Glucuronidation and Other Conjugation Reactions

Glucuronidation is a major Phase II metabolic pathway for compounds containing hydroxyl groups, such as this compound. researchgate.net This reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the substrate, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net This process significantly increases the water solubility of the molecule, marking it for excretion in urine or bile. researchgate.net

In various animal models, the efficiency and site of glucuronidation can differ. For instance, in vitro studies using liver microsomes have shown significant species-specific differences in glucuronidation rates between dogs, monkeys, rats, and humans. nih.govnih.gov The liver is generally the primary site for this conjugation, although the kidney and intestine also contribute. nih.govmdpi.com For example, studies in mice have identified the liver and kidneys as major sites for the glucuronidation of steroid hormones, a class of compounds that includes various diols. mdpi.com The specific UGT enzyme isoforms involved can also vary between species, affecting the rate and regioselectivity of the reaction. mdpi.com

While glucuronidation is often the predominant conjugation pathway, other reactions such as sulfation can also occur, where a sulfonate group is added to a hydroxyl group, further aiding in detoxification and elimination.

Catabolic Cascade and Degradation Products

Following or in parallel with conjugation, the carbon skeleton of this compound undergoes a catabolic cascade. This involves a series of enzymatic reactions, typically oxidative, that break the molecule down. The initial steps may involve further hydroxylation or oxidation of the existing hydroxyl groups to ketones.

The ultimate degradation products are typically smaller, more polar molecules that can be readily excreted. For complex molecules like steroids or fatty acid derivatives, catabolism can lead to intermediates that enter central metabolic pathways. For example, the carbon skeletons of some amino acids are catabolized to intermediates of the citric acid cycle, such as α-ketoglutarate. libretexts.org Similarly, the breakdown of larger molecules can yield products like acetate (B1210297) or other small organic acids. asm.org The specific degradation products of this compound would be determined by its parent structure, which dictates the enzymatic pathways available for its breakdown. The degradation process results in a variety of metabolites that can be detected in biological fluids like saliva and urine. researchgate.net

Comparative Metabolism Across Different Biological Systems

Significant variations in the metabolism of compounds are observed across different species, which is a critical consideration when extrapolating data from animal models. nih.gov These differences can be both quantitative (the rate of metabolism) and qualitative (the types of metabolites formed).

For example, the glucuronidation of various substrates shows marked differences between species like dogs, rats, and monkeys. nih.gov Dogs, for instance, have been shown to glucuronidate some compounds more rapidly in the liver compared to other species, while their kidney microsomes show more limited activity. nih.gov Cynomolgus monkeys are often considered a good model for human steroid metabolism due to similarities in their UGT enzymes and the resulting metabolite profiles. researchgate.net

In contrast, rodents like rats may exhibit different primary routes of metabolism or produce different metabolite ratios compared to primates. nih.gov These species-specific differences in drug-metabolizing enzymes, such as UGTs and cytochrome P450s, underscore the importance of selecting appropriate animal models in metabolic studies. nih.govresearchgate.net

Interactive Table: Key Metabolic Processes for Diol Compounds in Model Organisms

| Metabolic Process | Key Enzyme Family | Primary Organ(s) | Outcome | Species Variation |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Liver, Kidney, Intestine | Increased water solubility, preparation for excretion | High variation in rates and enzyme isoforms between species (e.g., dogs, rats, monkeys). nih.govnih.gov |

| Catabolism | Oxidoreductases, Hydrolases | Liver, other tissues | Breakdown into smaller, polar metabolites | Pathways can differ, leading to different degradation products. |

| Sulfation | Sulfotransferases (SULTs) | Liver, Intestine | Increased water solubility | Presence and activity of specific SULTs can vary. |

Molecular Mechanisms and Cellular Interactions of 20 Hyp Diol

Identification and Characterization of Molecular Targets

The primary molecular target for 20-Hyp-diol is the Vitamin D Receptor (VDR), a protein that belongs to the nuclear receptor superfamily. nih.govphysiology.org The interaction with VDR is the critical initiating step for the compound's genomic actions.

This compound interacts with the Vitamin D Receptor (VDR) with a potency comparable to that of 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the classically recognized active form of vitamin D. nih.gov The binding of this compound to the VDR's ligand-binding domain (LBD) is a crucial event that triggers a cascade of molecular activities. This interaction induces a conformational change in the VDR, a necessary step for its activation and subsequent functions. mdpi.com

Studies using SKMEL-188 melanoma cells have shown that this compound stimulates the translocation of the VDR from the cytoplasm to the nucleus, a key step in its signaling pathway. nih.gov The potency of this stimulation is significant, with an EC₅₀ value of 2.14 x 10⁻⁹ M, which is comparable to that of 1,25(OH)₂D₃ (EC₅₀ of 7.87 x 10⁻⁹ M). nih.gov

Co-crystal structure analyses of the VDR ligand-binding domain complexed with this compound reveal specific molecular interactions. nih.govresearchgate.net Although it binds with similar potency to 1,25(OH)₂D₃, the interactions mediated by its 20S-OH group differ from those of the 25-OH group of 1,25(OH)₂D₃. nih.govresearchgate.net This difference in binding orientation within the receptor's ligand-binding pocket may account for variations in their subsequent biological activities. nih.govresearchgate.net The interaction is stabilized by hydrogen bonds and van der Waals forces with specific amino acid residues in the pocket, such as Y147, F150, S278, and Y295. mdpi.com

| Compound | Receptor | Binding Action | Potency (EC₅₀ for VDR Translocation) | Reference |

|---|---|---|---|---|

| This compound (1α,20S-dihydroxyvitamin D3) | Vitamin D Receptor (VDR) | Agonist | 2.14 x 10⁻⁹ M | nih.gov |

| 1α,25-dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | Agonist | 7.87 x 10⁻⁹ M | nih.gov |

The primary enzymatic interaction of this compound involves the modulation of the expression of enzymes responsible for vitamin D metabolism. It influences the activity of key cytochrome P450 enzymes by regulating their gene expression rather than by direct competitive inhibition. nih.gov

Specifically, activation of the VDR by this compound leads to the upregulation of CYP24A1 mRNA. nih.gov CYP24A1 is the primary enzyme responsible for the catabolism (breakdown) of vitamin D metabolites. Conversely, this compound has been shown to slightly but significantly inhibit the expression of CYP27B1, the enzyme responsible for the synthesis of the active form of vitamin D, 1,25(OH)₂D₃. nih.govaai.org This modulation creates a negative feedback loop to control the levels of active vitamin D metabolites.

While this compound itself primarily acts on enzyme expression, studies on related analogs have shown direct enzyme inhibition. For instance, the analog 23-amide was found to be an inhibitor of CYP27B1. uthsc.edu Furthermore, other vitamin D and lumisterol (B196343) hydroxyderivatives have demonstrated inhibitory activity against viral enzymes such as SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRP). mdpi.comphysiology.org

| Enzyme | Action by this compound | Mechanism | Reference |

|---|---|---|---|

| CYP24A1 (24-hydroxylase) | Upregulates Expression | VDR-mediated transcriptional activation | nih.gov |

| CYP27B1 (1α-hydroxylase) | Inhibits Expression | VDR-mediated transcriptional repression | nih.gov |

This compound does not interact directly with nucleic acids. Instead, its influence on DNA is mediated by its molecular target, the VDR. The genomic mechanism of action involves the formation of a ligand-VDR complex which then heterodimerizes with the Retinoid X Receptor (RXR). physiology.orgnih.gov This this compound-VDR/RXR complex functions as a transcription factor. physiology.org It binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes. nih.govnih.gov This binding event is what initiates changes in the transcription of these genes. Studies using chromatin immunoprecipitation (ChIP) have confirmed that analogs of this compound promote the binding of the VDR to the DNA of target genes like Cyp24. nih.gov

Enzyme Inhibition or Activation by this compound

Modulation of Signal Transduction Pathways

The binding of this compound to the VDR initiates a well-defined signal transduction pathway that ultimately alters cellular function through changes in gene expression.

The primary upstream event is the binding of this compound to the VDR, which is considered the signal reception step. mdpi.com This binding induces a critical conformational change in the VDR protein, effectively activating it. mdpi.com This activation facilitates the next key event: the translocation of the VDR from the cell's cytoplasm into the nucleus. nih.gov

Once inside the nucleus, the activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). physiology.orgnih.gov This VDR/RXR heterodimer is the functional unit that recognizes and binds to VDREs on the DNA. nih.gov The formation of this complex is a pivotal upstream event that is a prerequisite for the subsequent downstream regulation of gene transcription.

Following the binding of the this compound-VDR/RXR complex to VDREs, several downstream effector mechanisms are triggered. The complex recruits a suite of co-regulatory proteins, which are essential for modulating transcription. nih.gov These include co-activator proteins from the p160 family and histone acetyltransferase (HAT) complexes like p300/CBP and the DRIP/mediator complex. nih.govnih.gov

The recruitment of these co-activators leads to the acetylation of histones at the target gene's promoter region, which alters the chromatin structure to a more open state, facilitating transcription. nih.gov This results in either the activation or repression of target gene expression.

Research has identified several key genes whose expression is regulated by this compound through this pathway. It upregulates the expression of the VDR gene itself, as well as CYP24A1 and the gene for the Transient Receptor Potential Cation Channel V6 (TRPV6), which is involved in calcium transport. nih.govuthsc.edu Concurrently, it acts as a potent anti-inflammatory agent by inhibiting the production of inflammatory markers such as interferon-gamma (IFNγ) and interleukin-1 beta (IL1β). nih.govresearchgate.net This demonstrates that the downstream effects of this compound signaling are diverse, impacting everything from mineral homeostasis to immune regulation. nih.govjci.org

| Target Gene/Product | Effect of this compound | Cellular Function | Reference |

|---|---|---|---|

| VDR | Upregulation | Signal reception for vitamin D | nih.gov |

| CYP24A1 | Upregulation | Catabolism of vitamin D metabolites | nih.gov |

| TRPV6 | Upregulation | Calcium transport | nih.gov |

| CYP27B1 | Downregulation | Synthesis of active vitamin D | nih.gov |

| IFNγ | Inhibition of production | Pro-inflammatory cytokine | nih.govresearchgate.net |

| IL1β | Inhibition of production | Pro-inflammatory cytokine | nih.govresearchgate.net |

Compound Name Reference Table

| Name Used in Article | Full Chemical Name |

| This compound | 1α,20S-dihydroxyvitamin D3 |

| 1,25(OH)₂D₃ | 1α,25-dihydroxyvitamin D3 |

| IFNγ | Interferon-gamma |

| IL1β | Interleukin-1 beta |

Cross-Talk with Other Signaling Networks

20-hydroxyecdysone (B1671079) (20E) orchestrates cellular responses not only through its primary genomic pathway but also by engaging in extensive cross-talk with other major signaling networks. This integration of signals allows for a more nuanced and context-specific regulation of cellular processes.

A primary mode of non-genomic signaling for 20E involves its interaction with specific G protein-coupled receptors (GPCRs) on the cell membrane. biologists.comresearchgate.net In the insect Helicoverpa armigera, a receptor named ErGPCR-3 has been shown to bind 20E, leading to a rapid increase in intracellular calcium (Ca²⁺) and cAMP levels. biologists.com This activation of Ca²⁺ signaling can then influence other pathways; for instance, 20E-induced Ca²⁺ flux can lead to the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn can regulate gene transcription.

Furthermore, 20E signaling intersects with key metabolic and growth pathways, such as the PI3K/Akt pathway . In murine C2C12 myotubes, 20E stimulates protein synthesis, an effect mediated through the activation of the PI3K/Akt cascade. mdpi.comd-nb.info This pathway is a central regulator of cell growth, survival, and metabolism.

The MAPK/ERK pathway is another network that cross-talks with 20E signaling. For example, the stimulation of osteogenic differentiation by 20E in vitro has been linked to the BMP-2/Smad/Runx2/Osterix pathway, which has known connections to the Erk/MAP kinase pathway. mdpi.compreprints.org

In a notable example of cross-talk, 20E regulates the Hippo signaling pathway , a critical controller of organ size, by influencing the subcellular localization of the transcriptional co-activator Yorkie (Yki). 20E promotes the phosphorylation of Yki, causing its retention in the cytoplasm. nih.govnih.gov This cytoplasmic localization prevents Yki from entering the nucleus and promoting the transcription of proliferation-associated genes, thereby suppressing cell growth and inducing apoptosis. nih.govnih.gov

Finally, the classical genomic pathway, involving the binding of 20E to its nuclear receptor heterodimer (EcR-USP), itself represents a form of cross-talk. The activated EcR-USP complex regulates a hierarchy of genes, including other transcription factors, thereby integrating the hormonal signal with the cell's existing transcriptional landscape to control development and metamorphosis. nih.govmdpi.com

Table 1: Cross-Talk of 20-hydroxyecdysone with Major Signaling Networks

| Interacting Pathway | Key Mediators | Observed Effect | Cell/Organism Model |

| Calcium (Ca²⁺) Signaling | G protein-coupled receptors (ErGPCR-3), CaMKII | Rapid increase in intracellular Ca²⁺, regulation of gene expression | Helicoverpa armigera |

| PI3K/Akt Pathway | Akt (Protein Kinase B) | Activation of Akt, leading to increased protein synthesis and hypertrophy | Murine C2C12 myoblasts |

| MAPK/ERK Pathway | Erk/MAP kinase | Implicated in 20E-induced osteogenic differentiation | In vitro osteoblast models |

| Hippo Pathway | Yorkie (Yki), 14-3-3-ϵ | Phosphorylation and cytoplasmic retention of Yki, suppressing proliferation | Helicoverpa armigera |

Cellular Responses and Phenotypic Alterations

Impact on Cell Growth, Differentiation, and Apoptosis (in vitro/cell line studies)

The cellular responses to 20-hydroxyecdysone are highly pleiotropic and context-dependent, varying significantly with cell type and developmental stage. In vitro studies have demonstrated its profound impact on cell fate decisions, including proliferation, differentiation, and apoptosis.

Cell Growth and Proliferation: 20E often acts as an anti-proliferative agent. In the Drosophila l(2)mbn cell line, derived from hematopoietic precursors, 20E has a clear inhibitory effect on cell proliferation. nih.gov Similarly, in human non-small cell lung cancer (NSCLC) cell lines (H1299, A549, and H460), 20E slightly suppressed cell growth and inhibited colony formation. mdpi.com This growth suppression is mechanistically linked to its ability to promote the cytoplasmic retention of the pro-proliferative transcriptional co-activator Yki. nih.govnih.gov However, in other contexts, 20E can stimulate proliferation, as seen with in vitro studies on osteogenic osteoblasts. preprints.org

Differentiation: 20E is a potent inducer of cellular differentiation. It has been shown to stimulate the osteogenic differentiation of mesenchymal stem cells and osteoblasts in vitro. mdpi.compreprints.org This process involves the increased expression of key bone differentiation markers such as alkaline phosphatase (ALP), Runx2, osteocalcin, and type I collagen. preprints.org

Apoptosis: A significant body of research highlights the pro-apoptotic activity of 20E. In Drosophila l(2)mbn cells, 20E treatment induces apoptosis, characterized by typical morphological changes like vacuolization, cell fragmentation, chromatin condensation, and the formation of apoptotic bodies. nih.gov This induction was confirmed by the TUNEL reaction. nih.gov In mammalian cancer cells, 20E also demonstrates pro-apoptotic effects. It induces apoptosis in breast cancer cells and can sensitize cells to other treatments. researchgate.net The mechanisms often involve the modulation of the Bcl-2 protein family, leading to an increased Bcl-2/Bax ratio, and the inhibition of caspase-3 activity in certain models like neuronal PC12 cells, suggesting a protective anti-apoptotic role in that context. mdpi.compreprints.org In the midgut of Helicoverpa armigera, 20E-induced apoptosis is linked to the cytoplasmic localization of Yki and the subsequent reduced expression of the inhibitor of apoptosis 1 (IAP1) gene. nih.gov

Table 2: Effects of 20-hydroxyecdysone on Cell Fate in In Vitro Models

| Cell Line / Type | Organism | Effect | Key Findings |

| l(2)mbn | Drosophila melanogaster | Inhibition of Proliferation, Induction of Apoptosis | Causes vacuolization, fragmentation, and formation of apoptotic bodies. nih.gov |

| NSCLC (H1299, A549, H460) | Human | Inhibition of Growth | Suppresses colony formation; no significant impact on apoptosis observed. mdpi.com |

| Osteoblasts | Murine | Stimulation of Proliferation & Differentiation | Promotes osteogenic differentiation via BMP-2/Smad pathway. mdpi.compreprints.org |

| C2C12 Myoblasts | Murine | Hypertrophy, Increased Protein Synthesis | Effect is mediated by the PI3K/Akt pathway. mdpi.com |

| Breast Cancer Cells | Human | Induction of Apoptosis | Exhibits pro-apoptotic and pro-autophagic activity. researchgate.net |

| HaEpi (Epidermal Cells) | Helicoverpa armigera | Suppression of Proliferation, Induction of Apoptosis | Mediated by cytoplasmic retention of the Hippo pathway protein, Yorkie. nih.gov |

Alterations in Gene Expression Profiles

20-hydroxyecdysone is a powerful modulator of gene expression, acting primarily through its nuclear receptor complex, EcR-USP. This complex binds to specific DNA sequences known as ecdysone (B1671078) response elements (EcREs) in the promoter regions of target genes, initiating a transcriptional cascade. This cascade involves primary response genes, which are directly activated by the EcR-USP complex, and secondary response genes, which are regulated by the products of the primary genes. mdpi.com

Genome-wide microarray and RNA-seq analyses have identified hundreds of genes regulated by 20E in various cell types:

Developmental Genes: In insects, 20E famously regulates a hierarchy of transcription factors essential for metamorphosis, including Broad Complex (Br-C), E74, and E93. nih.govmdpi.com The expression of these genes is critical for coordinating the transition from larva to pupa. nih.gov

Metabolic Genes: In the fat body of the silkworm, Bombyx mori, 20E treatment leads to the down-regulation of many genes involved in energy metabolism, particularly those in the glycolytic pathway. oup.com Conversely, in mouse myoblasts, 20E upregulates genes involved in oxidative phosphorylation and translation. researchgate.net In human lung cancer cells, it suppresses key transcriptional regulators of metabolism like c-Myc and ATF4. mdpi.com

Cell Fate Genes: 20E signaling alters the expression of genes controlling cell survival and death. For example, it represses the expression of IAP1 (inhibitor of apoptosis 1) in the insect midgut, thereby promoting apoptosis. nih.gov

Cancer-Related Genes: In human NSCLC cells, 20E treatment was found to markedly suppress the expression of cancer stem cell (CSC) markers, including ALDH, CD44, Oct4, and c-Kit. mdpi.com

It is crucial to note that the transcriptional response to 20E is highly cell-type specific. A genome-wide study in Drosophila revealed very little overlap in the sets of genes regulated by 20E in Kc167 cells versus larval salivary glands, which may be due to different expression levels of the EcR receptor isoforms in these tissues. nih.gov

Table 3: Examples of Genes and Pathways with Altered Expression by 20-hydroxyecdysone

| Gene / Pathway | Direction of Change | Cellular Process | Cell/Organism Model |

| E93, E74, Br-C | Upregulated | Metamorphosis, Transcription Regulation | Bombyx mori, Drosophila melanogaster |

| Glycolysis Genes | Downregulated | Energy Metabolism | Bombyx mori fat body |

| Oxidative Phosphorylation Genes | Upregulated | Energy Metabolism | Mouse C2C12 myoblasts |

| c-Myc, ATF4 | Downregulated | Metabolism, Transcription Regulation | Human NSCLC cells |

| Cancer Stem Cell Markers (CD44, Oct4) | Downregulated | Stemness, Cancer Progression | Human NSCLC cells |

| Inhibitor of Apoptosis 1 (IAP1) | Downregulated | Apoptosis Regulation | Helicoverpa armigera midgut |

Effects on Cellular Metabolism and Energetics

20-hydroxyecdysone exerts significant and diverse effects on cellular metabolism, influencing the processing of proteins, carbohydrates, and lipids. d-nb.info These effects appear to be highly dependent on the biological context, including the specific cell type and organism.

In contrast, in certain cancer cells and insect tissues, 20E appears to suppress energy metabolism. In human NSCLC cells, 20E treatment led to the inhibition of both glycolysis and respiration. mdpi.com Similarly, in the fat body of Bombyx mori, 20E acts as a general blocker of the glycolytic pathway during periods of molting and pupation. oup.com

Regarding lipid metabolism, studies have shown that 20E can reduce lipid accumulation in human adipocytes, suggesting an anti-adipogenic activity. researchgate.net This aligns with in vivo findings where 20E decreased weight and hyperglycemia in diet-induced obese mice, pointing to a role as a potential calorie restriction mimetic. mdpi.com This is further supported by evidence that 20E can interact with SIRT6, a member of the sirtuin family of proteins that are key regulators of metabolism and longevity. mdpi.com

Mechanisms of Cellular Uptake, Efflux, and Subcellular Distribution

The mechanisms by which 20-hydroxyecdysone enters cells and distributes to its subcellular targets are multifaceted, involving both classical and newly discovered pathways.

Cellular Uptake and Efflux: Historically, as a steroid hormone, 20E was thought to enter cells primarily through passive diffusion across the lipid bilayer of the plasma membrane. While this remains a plausible mechanism, recent research has uncovered an active transport component. In the insect Helicoverpa armigera, the membrane-bound G protein-coupled receptor, ErGPCR-3, not only transduces a non-genomic signal but also actively facilitates the entry of 20E into the cell. biologists.com Upon binding 20E, the receptor is internalized, potentially carrying the hormone with it into the cytoplasm. biologists.com The mechanisms of 20E efflux from the cell are less well-characterized.

Subcellular Distribution: Once inside the cell, the distribution of 20E's activity is compartmentalized.

Nuclear Localization: For its genomic effects, 20E or its receptor complex must translocate to the nucleus. Here, it binds to the EcR-USP heterodimer, which in turn binds to DNA and recruits co-activators to regulate gene transcription. mdpi.com

Membrane and Cytoplasmic Localization: 20E also has significant activity at the cell membrane and within the cytoplasm. It initiates rapid, non-genomic signaling by binding to membrane receptors like ErGPCR-3. biologists.comresearchgate.net Furthermore, 20E can control the subcellular location of other key regulatory proteins. A prime example is its ability to induce the phosphorylation of the Hippo pathway effector Yki. nih.govnih.gov This phosphorylation leads to Yki's binding to the 14-3-3-ϵ adaptor protein and its subsequent retention in the cytoplasm, preventing it from acting as a nuclear transcription factor and thereby switching its function from pro-proliferative to pro-apoptotic. nih.govnih.gov

Based on a comprehensive search of scientific literature, there is no identifiable chemical compound with the name “this compound” for which biological roles and physiological significance have been documented. The term does not correspond to a standard chemical name or a commonly recognized abbreviation in the fields of plant biology, phytochemistry, microbial systems, or non-human animal models.

Searches for "this compound" and variations thereof did not yield any relevant results describing its structure, function, or presence in biological systems. It is possible that "this compound" may be a non-standardized abbreviation, a typographical error, or a proprietary name not present in public scientific databases. Without a precise chemical identifier, such as a CAS number or IUPAC name, it is not possible to provide an accurate and scientifically validated article on this subject.

Therefore, the requested article detailing the biological roles of "this compound" cannot be generated as the compound itself is not described in the available scientific literature.

Biological Roles and Physiological Significance of 20 Hyp Diol Non Human Contexts

Function in Animal Models (Excluding Human Pathophysiology)

Endocrine Regulation in Specific Animal Species

In arthropods, 20-Hyp-diol functions as a key signaling molecule in the endocrine system, orchestrating complex developmental transitions. Its synthesis and release are tightly regulated, ensuring that developmental events occur at the appropriate time.

In insects , the production of ecdysone (B1671078), the precursor to this compound, primarily occurs in the prothoracic glands. wikipedia.org This process is stimulated by the prothoracicotropic hormone (PTTH). Ecdysone is then released into the hemolymph and transported to peripheral tissues like the fat body, gut, and Malpighian tubules, where it is converted into the biologically active this compound by the enzyme ecdysone 20-monooxygenase. wikipedia.orgpnas.org The levels of this compound are pulsatile, with peaks in the hormone titer triggering the initiation of molting and metamorphosis. mdpi.com This hormonal cascade is counter-regulated by juvenile hormone, which modulates the timing and nature of the molt. nih.gov Furthermore, this compound is implicated in the regulation of diapause, a state of developmental arrest that allows insects to survive unfavorable environmental conditions. nih.gov It also influences carbohydrate metabolism, with studies in Bombyx mori (silkworm) showing that it can induce glycogen (B147801) accumulation in the fat body and affect hemolymph sugar levels. mdpi.comoup.com

In crustaceans , the Y-organs are the primary site of ecdysteroid synthesis. researchgate.netoup.com The activity of these glands is negatively regulated by the molt-inhibiting hormone (MIH), a neuropeptide produced in the X-organ/sinus gland complex located in the eyestalks. researchgate.netfrontiersin.org A decrease in the circulating levels of MIH leads to an increase in ecdysteroid synthesis and secretion by the Y-organs, initiating the molting process. frontiersin.org this compound, the active form of the molting hormone in crustaceans, controls the entire molt cycle, from the preparatory stages of premolt to the shedding of the old exoskeleton (ecdysis) and the hardening of the new one in postmolt. researchgate.net

Table 1: Endocrine Regulation of this compound in Selected Animal Groups

| Animal Group | Primary Gland of Synthesis (of precursor) | Key Regulating Hormones | Primary Functions |

|---|---|---|---|

| Insects | Prothoracic Gland | Prothoracicotropic Hormone (PTTH), Juvenile Hormone (JH) | Molting, metamorphosis, diapause, carbohydrate metabolism |

| Crustaceans | Y-Organ | Molt-Inhibiting Hormone (MIH) | Molting cycle regulation, reproduction |

Reproductive Physiology in Animal Models

Beyond its role in development, this compound has significant effects on the reproductive physiology of various animal models.

In crustaceans , ecdysteroids are not only involved in molting but also play a crucial role in reproduction. nih.gov There is a correlation between peaks in hemolymph ecdysteroid levels and their sequestration into the ovaries in several species, including the crab Carcinus maenas. oup.com This suggests a role for these hormones in ovarian development and vitellogenesis (yolk formation). researchgate.netoup.com Ecdysteroids are sequestered into the developing oocytes, often bound to yolk precursor proteins, where they are thought to be important for later embryonic development. nih.gov

In insects , this compound is also a key regulator of reproductive processes. oup.com The precise roles can vary between species, but it is generally involved in aspects of oogenesis, including the stimulation of vitellogenin synthesis in the fat body, which is a crucial step for egg development. The interplay between this compound and juvenile hormone is also critical in coordinating reproductive events with the adult insect's physiological state.

Table 2: Research Findings on the Role of this compound in Animal Reproduction

| Animal Model | Observed Effect | Reference |

|---|---|---|

| Carcinus maenas (Crab) | Correlation between hemolymph ecdysteroid peak and sequestration in ovaries. | oup.com |

| Various Crustaceans | Ecdysteroids sequestered into the ovary, likely involved in oocyte maturation and embryogenesis. | nih.gov |

| Plodia interpunctella (Indian meal moth) | Ingestion of phytoecdysteroids, including this compound, disrupts growth and development, which indirectly affects reproductive success. | oup.com |

Developmental Biology in Non-Human Organisms

The most profound and extensively studied role of this compound is in the developmental biology of arthropods, where it acts as the primary trigger for major life stage transitions.

In insects , the episodic pulses of this compound are the direct hormonal triggers for the shedding of the exoskeleton, a process essential for growth. wikipedia.org Beyond simple molting, it orchestrates the complete transformation from a larva to a pupa and then to an adult during metamorphosis. wikipedia.org This involves widespread tissue remodeling, including the breakdown of larval tissues and the development of adult structures. The hormone acts through a nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). mdpi.comoup.com This complex binds to specific DNA sequences, regulating the expression of a cascade of genes that drive the developmental changes. mdpi.com

In crustaceans , embryonic ecdysteroids are believed to play a role in early morphogenesis and the formation of the protective embryonic envelopes that surround the developing embryo. oup.com Throughout the larval stages, fluctuating levels of ecdysteroids control the successive molts that allow for growth and development. oup.com

Ecological and Environmental Impact

Role in Chemical Ecology

The presence of this compound is not limited to the animals that use it as a hormone. Many plants synthesize this and other ecdysteroids, known as phytoecdysteroids, where they play a significant role in chemical ecology. mdpi.com

Phytoecdysteroids are considered to be a form of plant defense against invertebrate predators, particularly non-adapted insects. mdpi.com When ingested by these insects, phytoecdysteroids can act as potent endocrine disruptors, interfering with the normal molting process and leading to developmental abnormalities, reduced growth, and often death. oup.com They can also act as feeding deterrents. mdpi.com The concentration of phytoecdysteroids can be significant in certain plants, and there is evidence that their production can be induced by herbivory or the application of plant defense signaling molecules like methyl jasmonate. ashs.org This suggests an active role in the plant's defense strategy against insect pests. ashs.org The effectiveness of different phytoecdysteroids can vary, indicating a co-evolutionary arms race between plants and herbivorous insects. oup.com

Biotransformation in Environmental Systems

Once released into the environment, either through the excretion by arthropods or the decomposition of plant matter, this compound and other ecdysteroids are subject to biotransformation by microbial communities. ethz.ch The study of the environmental fate of such compounds is crucial for understanding their persistence and potential ecological effects.

In general, biotransformation in environmental systems is carried out by a diverse range of microorganisms, including bacteria and fungi, which possess a vast array of enzymes capable of degrading complex organic molecules. ethz.chmdpi.com These processes can lead to the detoxification of chemical contaminants. ethz.ch For steroids, microbial biotransformation often involves hydroxylation, oxidation of alcohol groups to ketones, and cleavage of side chains. iyte.edu.tr While specific pathways for the environmental biotransformation of this compound are not extensively detailed in the provided search results, it is known that insects and crustaceans actively metabolize and inactivate ecdysteroids, converting them into more polar compounds for excretion. nih.gov This suggests that similar enzymatic processes, such as hydroxylation and conjugation, are likely to occur in the environment, leading to the breakdown of the hormone. The rate and products of this biotransformation would depend on various environmental factors, including the microbial community present, temperature, and redox conditions. ethz.ch

Chemical Synthesis and Analogues of 20 Hyp Diol

Strategies for Total Chemical Synthesis (Academic Routes)

The total synthesis of the 20-Hyp-diol side chain typically starts from readily available steroid precursors, such as pregnenolone (B344588) or 20-oxopregnane derivatives. psu.edupsu.edu These routes require precise control over stereochemistry at multiple new chiral centers.

Retrosynthetic analysis of the this compound side chain often involves disconnecting the C20-C22 bond or building the chain from a C-20 ketone. A prominent strategy begins with a 20-oxopregnane steroid nucleus. psu.edursc.org This approach introduces the side chain components step-by-step, with careful control of stereochemistry.

One established pathway utilizes a furan-based approach. psu.edupsu.edu The synthesis starts with the reaction of a pregnanolone (B1679072) derivative, such as 3β-tetrahydropyranyloxy-5α-pregnan-20-one, with 2-lithiofuran. This reaction yields a key intermediate, a (20R)-20-furylcarbinol steroid (furan derivative 13 ). psu.edu This furylcarbinol is unstable and is typically used immediately in the next step. psu.edu

Oxidation of the furan (B31954) ring system leads to other crucial intermediates. The furylcarbinol (13 ) is treated with m-chloroperbenzoic acid (m-CPBA) to afford an isomeric hemiacetal, a 2H-pyran-3(6H)-one derivative (14 ). psu.edupsu.edu Subsequent oxidation of this hemiacetal with pyridinium (B92312) chlorochromate (PCC) yields a key α,β-unsaturated lactone (15 ). psu.edursc.org This lactone is a pivotal intermediate, as its reduction establishes the critical (20R,22R)-diol stereochemistry. psu.edu

Achieving the correct stereochemistry at the C-20 and C-22 positions is the most critical challenge in synthesizing the this compound motif. The (20R,22R) configuration is essential for the biological activity of many ecdysteroids. psu.edu

A key stereoselective reaction is the reduction of the unsaturated lactone intermediate (15 ). psu.edursc.org Reduction of this lactone using sodium borohydride (B1222165) (NaBH₄) in a mixture of methanol (B129727) and dichloromethane (B109758) stereoselectively produces a mixture of a δ-lactone (17 ) and a γ-lactone (18 ). psu.edursc.org Both of these lactones possess the desired (20R,22R)-diol functionality protected within their ring structures. psu.edu The final tetraol product, (20R,22R)-5α-cholestane-3β,20,22,25-tetraol (20 ), can be generated from these lactone intermediates by reaction with a suitable Grignard reagent, such as methylmagnesium bromide. psu.edupsu.edu

Alternative stereoselective approaches have also been developed. These include:

Grignard reaction: The reaction of a Grignard reagent with a (20R)-20-formyl-20-hydroxy steroid derivative. psu.edu

Reduction of α-hydroxy ketones: Stereoselective reduction of an α-hydroxy ketone at C-22. psu.edu

Sigmatropic Rearrangement: A psu.eduacs.org sigmatropic rearrangement of a steroidal sulphoxide. psu.edu

In a different furan-based route, hydrogenation of a keto lactone intermediate over a platinum catalyst was shown to yield the 22R-compound, which was then elaborated to the final tetraol. psu.edu

The efficiency of the synthetic sequence depends heavily on the optimization of each reaction step. The table below summarizes the conditions and yields for key transformations in the synthesis of a this compound containing steroid, specifically (20R,22R)-5α-cholestane-3β,20,22,25-tetraol (20 ), from a 20-oxopregnane precursor. psu.edu

| Step | Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| 1 | 20-Oxopregnane derivative | 2-(5-Methylfuryl)lithium, THF | (20R)-20-furylcarbinol derivative (13 ) | Not isolated | psu.edu |

| 2 | Furylcarbinol (13 ) | m-CPBA, NaOAc, CHCl₃ | Hemiacetal derivative (14 ) | Not specified | psu.edu |

| 3 | Hemiacetal (14 ) | PCC, NaOAc, CH₂Cl₂ | α,β-Unsaturated lactone (15 ) | Not specified | psu.edu |

| 4 | Lactone (15 ) | NaBH₄, MeOH, CH₂Cl₂, 0°C to RT | δ-Lactone (17 ) and γ-Lactone (18 ) | 80.6% (combined) | psu.edu |

| 5 | Lactone mixture (17 , 18 ) | MeMgBr, THF | (20R,22R)-triol derivative (19 ) | 72.1% | psu.edu |

| 6 | Triol derivative (19 ) | Acid hydrolysis | (20R,22R)-tetraol (20 ) | 86.1% | psu.edu |

Stereoselective Synthesis Approaches

Derivatization and Analogue Preparation for Research

The synthesis of derivatives and analogues of the this compound motif is crucial for creating research tools to probe biological systems, validate drug targets, and understand structure-activity relationships (SAR). mdpi.comresearchgate.net

Biologically active probes are essential for studying the mechanisms of action and metabolic fate of ecdysteroids. Derivatization of the core ecdysteroid structure allows for the introduction of reporter groups or modification of physicochemical properties for analytical purposes.

Hydrazone Formation: The C-6 keto group common in ecdysteroids can be derivatized with Girard reagents (P or T) to form hydrazones. nih.govresearchgate.net This derivatization adds a charged moiety to the molecule, significantly enhancing ionization efficiency for analysis by liquid chromatography-mass spectrometry (LC-MS), effectively turning the derivative into a highly sensitive analytical probe. nih.gov

Boronic Esters: The vicinal 20,22-diol (the this compound motif) is a target for derivatization. Reaction with boronic acids forms boronic esters, which are less polar than the parent diol. mdpi.com This modification has been used to improve chromatographic performance, particularly in supercritical fluid chromatography (SFC), allowing for sharper peaks and greater sensitivity. mdpi.com

Fluorinated Analogues: Novel analogues with fluorine atoms in the side chain have been synthesized. scholaris.ca For instance, reaction of 20-hydroxyecdysone (B1671079) diacetonides with diethylaminosulfur trifluoride (DAST) results in the replacement of a terminal hydroxyl group with fluorine. scholaris.ca Such fluorinated probes can be valuable for NMR studies and for investigating metabolic stability and receptor binding interactions.

Ecdysteroids exert their biological effects primarily by binding to the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). bioone.orgnih.govresearchgate.net The synthesis of structurally modified analogues is a key strategy for validating the EcR as a drug target and for understanding the specific interactions that govern ligand binding and receptor activation. researchgate.netbioone.org

By systematically altering the structure, researchers can perform detailed structure-activity relationship (SAR) studies. bioone.org For example, the stereochemistry of the hydroxyl groups on the side chain is known to be critical for biological activity. The stereoselective synthesis of both the (22R)- and (22S)-isomers of a castasterone/ponasterone A hybrid compound was performed to investigate their binding to the EcR. researchgate.netnih.gov The (22R)-isomer showed approximately 100 times greater binding activity than the (22S)-isomer, unequivocally demonstrating the importance of the C-22 stereocenter for target engagement. researchgate.netnih.gov

Other modifications include etherification, oxidation, and alkylation at various positions on the steroid nucleus and side chain. mdpi.com These "tool molecules" are used to map the binding pocket of the receptor and to confirm that the observed biological effect is directly linked to the modulation of the intended target. bioone.org

Generation of Radiolabeled or Labeled Analogues

The generation of radiolabeled analogues is crucial for studying the pharmacokinetics, metabolism, and receptor binding of a compound. For steroids and their analogues, including ecdysteroids, several methods for radiolabeling are employed.

Tritium ([³H]) labeling is a common approach. For instance, [³H]-ecdysone is commercially available and has been used as a tracer in radioimmunoassays (RIA). researchgate.net High-affinity binding of [³H]ponasterone A, another potent ecdysteroid, has been utilized to characterize ecdysteroid receptors expressed in yeast. oup.combioone.org The synthesis of radiolabeled analogues often involves the introduction of the radioisotope in the final steps to maximize specific activity and minimize handling of radioactive material.

Iodination is another method to produce tracers with very high specific activity, suitable for sensitive immunoassays. Laboratory-made iodinated analogues can reach specific activities up to 2000 Ci/mmol, offering higher sensitivity than their tritiated counterparts. researchgate.net For example, a radio-iodinated analogue of methoprene (B1676399) has been used to study binding to nuclear receptors. annualreviews.org

Photoaffinity labeling is a technique used to identify and characterize receptor proteins. This method involves synthesizing a ligand analogue that contains a photoreactive group. Upon binding to the receptor, the complex is irradiated with UV light, causing the formation of a covalent bond between the ligand and the receptor. Dienone-containing ecdysteroids have been investigated as potential photoaffinity labels for ecdysteroid binding proteins, as they can be irradiated at longer wavelengths (around 350 nm) which reduces damage to the proteins themselves. oup.com

The choice of label depends on the application. For receptor binding assays, high-specific-activity ligands like [³H]ponasterone A are preferred. oup.combioone.org For immunoassays, both tritiated and iodinated tracers are used, with the latter providing greater sensitivity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com For ecdysteroids, extensive SAR studies have been conducted to elucidate the structural requirements for receptor binding and biological function.

Identification of Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized by a receptor and is responsible for its biological activity. For ecdysteroids, several key pharmacophoric elements have been identified through studies of numerous natural and synthetic analogues. mdpi.com

Key findings from SAR studies on ecdysteroids indicate that the molecule's activity is a result of the sum of localized interactions at several specific points rather than the mere presence or absence of essential functional groups. nih.gov A widely accepted pharmacophore model for ecdysteroids suggests the importance of hydroxyl groups at specific positions. The C2 and C22 hydroxyl groups are identified as hydrogen-bond acceptor sites that enhance activity. capes.gov.br Additionally, a hydrophobic site near C-12 is consistent with increased activity. capes.gov.br The conformation of the side chain at C-17 is also critical; it is predicted to adopt a semi-extended "active" conformation to fit into a largely nonpolar, cylinder-shaped binding pocket for enhanced activity. capes.gov.br

The development of a microplate-based bioassay using the Drosophila melanogaster BII cell line has been instrumental in generating a large dataset of ecdysteroid agonist activities, which has been crucial for developing and refining pharmacophore hypotheses. mdpi.comnih.gov

Computational Approaches in SAR Analysis

Computational methods play a significant role in modern SAR analysis, allowing for the development of predictive models and the rational design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For ecdysteroids, both 3D-QSAR and 4D-QSAR analyses have been performed.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully applied to ecdysteroids. A CoMFA model built from a dataset of 71 ecdysteroids showed good predictive power, with a high cross-validated correlation coefficient (q²). nih.gov This model supported a pharmacophore hypothesis where binding is due to the summation of interactions at approximately six specific locations on the molecule. nih.gov

4D-QSAR analysis has also been used to model the activity of ecdysteroids. This method considers the conformational flexibility of the ligands and has produced models with high predictive accuracy for a training set of 71 ecdysteroids. capes.gov.br These models identified the C2 and C22 hydroxyls as key hydrogen-bond acceptor sites and a hydrophobic region near C-12 as important for activity. capes.gov.br

These computational models are valuable tools for predicting the biological activities of novel, untested ecdysteroid analogues and for guiding the synthesis of new compounds with desired properties. oup.comnih.gov

Advanced Analytical and Methodological Approaches for 20 Hyp Diol Research

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating 20-Hyp-diol from complex mixtures, such as plant extracts or biological samples, and for its analytical determination. The choice of technique depends on the scale and purpose of the separation, from analytical quantification to preparative isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its high resolution, speed, and reproducibility. capes.gov.brnih.gov Reversed-phase (RP) HPLC is the predominant mode for separating ecdysteroids. capes.gov.br This method separates compounds based on their hydrophobicity.

Stationary Phases: The most common stationary phases are chemically bonded silica (B1680970) particles, with C18 (octadecylsilyl) being the most popular choice. nih.govprotocols.iomdpi.com Other phases like C22 and cyano (CN) have also been explored to optimize the separation of various ecdysteroids. capes.gov.br

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile, often run in a gradient elution mode. protocols.iomdpi.com This allows for the effective separation of compounds with a wide range of polarities. To improve peak shape and resolution, additives like acetic acid or trifluoroacetic acid are often included in the aqueous phase. mdpi.com

Detection: Given its α,β-unsaturated ketone chromophore, this compound exhibits strong UV absorbance, making UV detection a simple and effective method for its quantification. capes.gov.br The detection wavelength is typically set around 245 nm. protocols.iomdpi.com

The versatility of HPLC allows for the development of rapid analytical methods, with some protocols achieving separation and quantification in under 10 minutes. mdpi.commdpi.com

Table 1: Example HPLC Conditions for this compound (20-Hydroxyecdysone) Analysis

| Parameter | Condition 1 protocols.io | Condition 2 mdpi.com | Condition 3 mdpi.com |

|---|---|---|---|

| Column | Phenomenex Kinetex RP C18 (4.6 x 150 mm, 5 µm) | Zorbax 300SB-C18 (4.6 x 150 mm, 2.7 µm) | Reversed-phase C18 |

| Mobile Phase A | 85:15 Methanol:Acetonitrile (v/v) | Acetonitrile | Acetonitrile |

| Mobile Phase B | 0.5% Acetic Acid in Water | 0.05% Trifluoroacetic Acid in Water | Water |

| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |

| Detection | UV at 245 nm | UV at 242 nm | UV (Wavelength not specified) |

| Run Time | 16 min | 8 min | 6 min |

Supercritical Fluid Chromatography (SFC) for Diols

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography, offering high efficiency and speed. mdpi.com It is particularly well-suited for the analysis of nonvolatile and thermally labile compounds like steroids. psu.edu

For the separation of diols and other polar steroids, SFC often requires the use of a polar co-solvent (modifier) mixed with the CO2 mobile phase. The technique has shown promise in the selective isolation of urinary steroid hormones, where it can simplify complex sample preparation procedures. nih.gov In studies screening various stationary phases for steroid separation, diol-functionalized columns have been identified as being particularly effective for fractionating steroid hormones into different classes, such as mono- and di-hydroxylated compounds. nih.gov While specific applications focusing solely on this compound are not extensively documented, the successful use of SFC with diol columns for separating structurally similar steroidal diols demonstrates its potential for this compound research. nih.govacs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another high-resolution separation technique, but its application to polar, high-molecular-weight compounds like this compound is challenging. Due to its low volatility and thermal instability, this compound cannot be analyzed directly by GC. d-nb.info It requires chemical derivatization to convert the polar hydroxyl groups into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers. d-nb.infopnas.org

The derivatization step, typically using reagents like N-trimethylsilylimidazole, adds complexity and time to the sample preparation process. d-nb.infousherbrooke.ca Despite these drawbacks, GC coupled with sensitive detectors like the electron-capture detector (ECD) can offer greater sensitivity and selectivity than HPLC-UV for certain analyses. capes.gov.brnih.gov However, the advent of highly sensitive LC-MS has largely superseded the use of GC for ecdysteroid analysis. d-nb.info

Advanced Preparative Chromatography

The isolation of this compound in pure form and in sufficient quantities for structural elucidation or biological studies often requires multi-step preparative chromatography procedures, especially when starting from complex plant extracts. These procedures combine various chromatographic techniques to progressively enrich and purify the target compound.

A typical isolation strategy might begin with a crude extract obtained by solvent extraction (e.g., with methanol or ethanol). oup.commdpi.com This is followed by:

Liquid-Liquid Extraction: To partition the compounds and remove highly nonpolar or polar impurities. oup.comnih.gov

Solid-Phase Extraction (SPE): Using cartridges with reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents for initial cleanup and fractionation. oup.comnih.gov

Column Chromatography: Large-scale separation using silica gel or other adsorbents with a stepwise or gradient elution of solvents. oup.comacs.orgnih.gov

Preparative HPLC: The final purification step, using either normal-phase or reversed-phase columns to yield highly pure this compound. oup.comnih.govresearchgate.net

Techniques like rotation planar chromatography have also been employed as an intermediate purification step. oup.comresearchgate.net The combination of these methods allows for the successful isolation of not only the major component, this compound, but also minor, structurally related ecdysteroids from the same source. oup.comnih.govresearchgate.net

Mass Spectrometry for Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool in this compound research, providing molecular weight information, structural details through fragmentation patterns, and highly sensitive quantification. It is almost always coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for the sensitive and selective detection and quantification of this compound in complex biological matrices. nih.govnih.gov This technique offers significant advantages over older methods like radioimmunoassays or GC-MS, providing superior specificity and requiring less extensive sample preparation. d-nb.infousherbrooke.ca

In a typical LC-MS/MS workflow, the sample extract is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique used for ecdysteroids, and it can be operated in either positive ([M+H]+) or negative ([M-H]-) ion mode. nih.govresearchgate.net

For quantification, the instrument is often operated in Selected Reaction Monitoring (SRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion resulting from the fragmentation is monitored in the second mass analyzer. nih.govplos.org This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the matrix and allowing for detection limits at picogram or low microgram per liter (µg/L) levels. usherbrooke.canih.gov The fragmentation of this compound typically involves sequential losses of water molecules from the steroid nucleus and cleavage of the side chain. nih.govresearchgate.net

Table 2: Example LC-MS/MS Parameters for this compound (20-Hydroxyecdysone) Quantification

| Parameter | Method 1 (in Scorpion) nih.govpsu.edu | Method 2 (in Calf Urine) nih.gov | Method 3 (in Salmon Louse) plos.org |

|---|---|---|---|

| Chromatography | HPLC | High Pressure Liquid Chromatography | Discovery® C18 HPLC Column (15 cm x 2.1 mm, 5 µm) |

| Ion Source | Not Specified | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Ionization Mode | Positive/Negative | Positive (ESI+) and Negative (ESI-) | Positive (SRM mode) |

| Mass Analyzer | Tandem Mass Spectrometry | Triple Quadrupole / Hybrid Linear Ion Trap-Orbital Trap | API 4000 Triple Quadrupole |

| Precursor Ion (m/z) | Not Specified | [M+H]+ (Positive Mode) | Specific to 20HE |

| Product Ion(s) (m/z) | Not Specified | Multiple fragments from water/side chain loss | Specific to 20HE |

| Detection Limit | Not Specified | ~0.5 µg/L | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS)